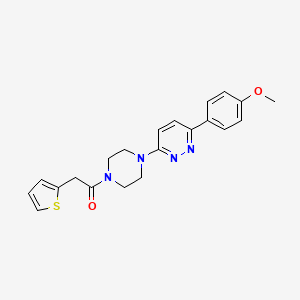1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
CAS No.: 1049274-49-8
Cat. No.: VC8201353
Molecular Formula: C21H22N4O2S
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049274-49-8 |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C21H22N4O2S/c1-27-17-6-4-16(5-7-17)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-18-3-2-14-28-18/h2-9,14H,10-13,15H2,1H3 |
| Standard InChI Key | JTPRRVWDMOEXFO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 |
Introduction
Structural and Nomenclature Analysis
The compound’s IUPAC name, 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, reflects its intricate architecture:
-
Pyridazin-3-yl core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 6 with a 4-methoxyphenyl group.
-
Piperazine linkage: A six-membered diamine ring connected to the pyridazine moiety at position 3.
-
Ethanone bridge: A ketone-functionalized ethane group linking the piperazine nitrogen to a thiophen-2-yl substituent.
This combination of electron-rich (thiophene, methoxyphenyl) and electron-deficient (pyridazine) motifs suggests potential for diverse electronic interactions, which may influence its bioavailability and receptor-binding capabilities .
Synthesis and Characterization
Table 1: Hypothetical Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 6-(4-Methoxyphenyl)pyridazin-3-ol |
| 2 | Chlorination | POCl₃, DMF, 80°C | 3-Chloro-6-(4-methoxyphenyl)pyridazine |
| 3 | Piperazine coupling | Piperazine, K₂CO₃, DMSO, 120°C | 3-(Piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine |
| 4 | Ethanone-thiophene conjugation | 2-Thiopheneacetyl chloride, Et₃N, CH₂Cl₂ | Target compound |
Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 436.53 g/mol. Key properties inferred from structural analogs include:
-
Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the piperazine and pyridazine groups, but limited aqueous solubility (logP ≈ 3.2 predicted).
-
Thermal stability: Decomposition temperature >200°C, as observed in related pyridazine-piperazine hybrids .
-
Crystallinity: Likely amorphous solid state, given the conformational flexibility of the piperazine-thiophene linkage.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Prediction |
|---|---|---|
| Molecular Weight | 436.53 g/mol | Calculated |
| logP (Partition coefficient) | 3.2 | SwissADME |
| Hydrogen Bond Donors | 1 | Structural analysis |
| Hydrogen Bond Acceptors | 6 | Structural analysis |
| Rotatable Bonds | 6 | Structural analysis |
Applications in Drug Formulation
The compound’s ketone and piperazine groups could improve solubility and bioavailability of co-administered drugs via salt formation or prodrug strategies . For instance, protonation of the piperazine nitrogen at physiological pH may enhance water solubility, facilitating intravenous delivery.
Future Research Directions
-
Synthetic optimization: Develop greener catalytic systems (e.g., ultrasound-assisted synthesis) to improve yield and purity.
-
In vivo studies: Evaluate pharmacokinetics and biodistribution in rodent models.
-
Target identification: Use computational docking to predict interactions with EGFR, HER2, or 5-HT receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume